
4-(Bromomethyl)-2,6-dimethylheptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Bromomethyl)-2,6-dimethylheptane is an organic compound characterized by a bromomethyl group attached to a heptane chain with two methyl groups at the 2nd and 6th positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Bromomethyl)-2,6-dimethylheptane typically involves the bromination of 2,6-dimethylheptane. One common method is the use of N-bromosuccinimide (NBS) as a brominating agent in the presence of light or a radical initiator. The reaction is carried out in a solvent such as carbon tetrachloride or dichloromethane at room temperature .
Industrial Production Methods: In an industrial setting, the preparation of this compound can be scaled up using continuous flow reactors. The raw material, 2,6-dimethylheptane, is mixed with N-bromosuccinimide and a suitable solvent. The mixture is then passed through a pipeline reactor under controlled temperature and illumination to achieve the desired bromination .
Análisis De Reacciones Químicas
Types of Reactions: 4-(Bromomethyl)-2,6-dimethylheptane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by various nucleophiles such as hydroxide, cyanide, or amines.
Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone at elevated temperatures.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether is commonly used for reduction reactions.
Major Products Formed:
Nucleophilic Substitution: Depending on the nucleophile, products can include alcohols, nitriles, or amines.
Oxidation: Products include alcohols or carboxylic acids.
Reduction: The major product is 2,6-dimethylheptane.
Aplicaciones Científicas De Investigación
4-(Bromomethyl)-2,6-dimethylheptane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the modification of biomolecules for research purposes.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(Bromomethyl)-2,6-dimethylheptane involves the formation of reactive intermediates during its chemical reactions. For example, in nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing the nucleophile to attack the carbon center. This process is facilitated by the electron-withdrawing nature of the bromine atom, which stabilizes the transition state .
Comparación Con Compuestos Similares
4-(Chloromethyl)-2,6-dimethylheptane: Similar in structure but with a chlorine atom instead of bromine.
4-(Iodomethyl)-2,6-dimethylheptane: Contains an iodine atom, making it more reactive due to the larger atomic size and lower bond dissociation energy.
2,6-Dimethylheptane: Lacks the halomethyl group, making it less reactive in substitution reactions.
Uniqueness: 4-(Bromomethyl)-2,6-dimethylheptane is unique due to the presence of the bromomethyl group, which imparts specific reactivity patterns not observed in its chloro or iodo analogs. The bromine atom provides a balance between reactivity and stability, making it a versatile intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C10H21Br |
|---|---|
Peso molecular |
221.18 g/mol |
Nombre IUPAC |
4-(bromomethyl)-2,6-dimethylheptane |
InChI |
InChI=1S/C10H21Br/c1-8(2)5-10(7-11)6-9(3)4/h8-10H,5-7H2,1-4H3 |
Clave InChI |
PKXFZYIMHJSHSJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(CC(C)C)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


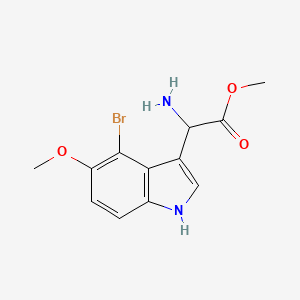
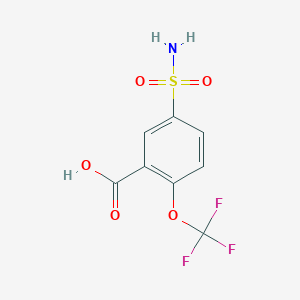
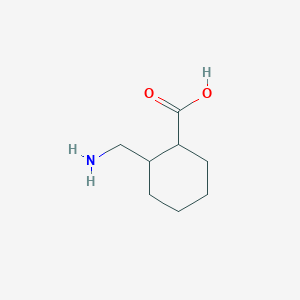
![Methyl2-{2-azaspiro[4.4]nonan-7-yl}acetatehydrochloride](/img/structure/B13628993.png)
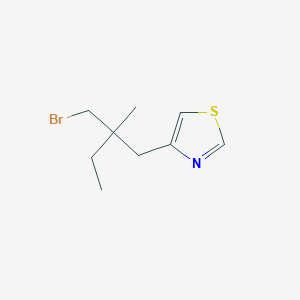
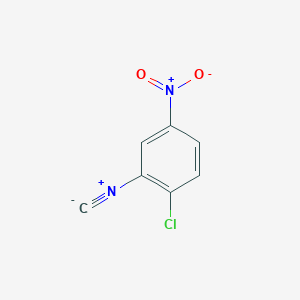
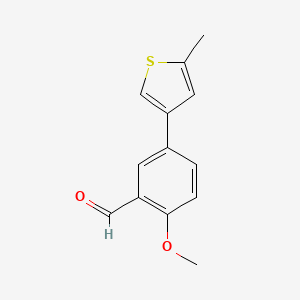
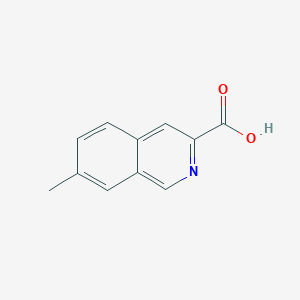
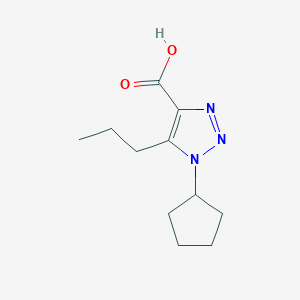
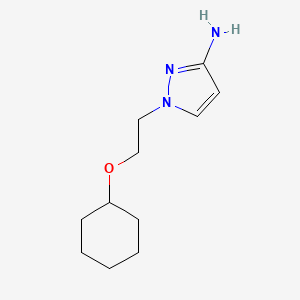
![1-(Pyridin-3-yl)bicyclo[2.1.1]hexane-2-carboxylicacid](/img/structure/B13629041.png)
![1-{2-[(3-Ethynylphenyl)amino]ethyl}imidazolidin-2-one](/img/structure/B13629043.png)


